2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
Description
This compound is a structurally complex molecule featuring a 1,3-thiazole core substituted with a 3-methyl-5-(trifluoromethyl)pyrazole moiety at position 2, a carbonyl group at position 4, and a hydrazinecarbothioamide tail linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, while the thiazole-pyrazole hybrid scaffold is associated with diverse bioactivities, including enzyme inhibition and antimicrobial properties . Its synthesis likely involves multi-step reactions, such as cyclocondensation for the thiazole ring and coupling reactions for the hydrazinecarbothioamide segment .
Properties
IUPAC Name |
1-[[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N6OS2/c1-8-5-12(17(21,22)23)29(28-8)15-25-11(7-32-15)13(30)26-27-14(31)24-10-4-2-3-9(6-10)16(18,19)20/h2-7H,1H3,(H,26,30)(H2,24,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXDZKIQPPOFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNC(=S)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701101929 | |
| Record name | 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid 2-[thioxo[[3-(trifluoromethyl)phenyl]amino]methyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955966-44-6 | |
| Record name | 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid 2-[thioxo[[3-(trifluoromethyl)phenyl]amino]methyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955966-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid 2-[thioxo[[3-(trifluoromethyl)phenyl]amino]methyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a complex organic molecule with potential biological activities. It incorporates a thiazole and pyrazole moiety, both of which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 458.52 g/mol. The structure includes:
- Thiazole ring : Known for its role in various biological activities.
- Pyrazole ring : Often associated with anticancer properties.
- Hydrazinecarbothioamide group : Contributes to the compound's reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds containing thiazole and pyrazole rings exhibit significant biological activities. The following sections detail specific activities related to our compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance:
- Thiazole derivatives have been shown to target cancer biotargets such as inosine monophosphate dehydrogenase (IMPDH) and tumor necrosis factor (TNF-α) , promoting apoptosis in cancer cells .
- Molecular docking studies have indicated that these compounds can effectively bind to cancer-related proteins, enhancing their cytotoxic effects against various cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | Jurkat Cells | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound 10 | A431 Cells | 1.98 ± 1.22 | Apoptosis induction |
| Our Compound | Various | TBD | TBD |
Antimicrobial Activity
Thiazole and pyrazole derivatives have also demonstrated notable antimicrobial properties:
- Compounds have shown effectiveness against various bacterial strains, suggesting potential as antibiotic agents .
- The presence of trifluoromethyl groups in our compound may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including cancer. Compounds similar to our target have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Case Studies
- Thiazole-Pyrazole Derivatives : A study involving the synthesis of thiazole-pyrazole derivatives demonstrated significant activity against A549 human lung adenocarcinoma cells, with IC50 values indicating strong cytotoxicity .
- Molecular Dynamics Simulations : Research using molecular dynamics simulations has shown that certain thiazole derivatives interact primarily through hydrophobic contacts with target proteins, which may be applicable to our compound as well .
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual -CF₃ groups confer superior metabolic stability compared to analogs with single -CF₃ or -OCH₃ groups .
- Bulky substituents (e.g., bromophenyl in 9c) reduce solubility but may improve target binding through halogen interactions .
- The nitro group in ’s analog introduces redox activity, absent in the target compound.
Q & A
Q. What are the standard protocols for synthesizing this compound?
The synthesis involves multi-step reactions starting from pyrazole and thiazole precursors. Key steps include:
- Formation of thiazolyl-pyrazole intermediates via nucleophilic substitution or cyclization under controlled temperatures (80–120°C) and solvents like dichloromethane or DMF .
- Coupling reactions (e.g., hydrazinecarbothioamide attachment) using catalysts such as triethylamine or DCC (dicyclohexylcarbodiimide) .
- Purification via column chromatography and characterization using NMR (<sup>1</sup>H, <sup>13</sup>C), mass spectrometry (HRMS), and FTIR to confirm structural integrity .
Table 1: Synthesis Workflow Overview
| Step | Key Reaction | Conditions | Characterization Methods |
|---|---|---|---|
| 1 | Intermediate formation | 80–120°C, DMF | TLC, <sup>1</sup>H NMR |
| 2 | Carbonyl coupling | DCM, 0–5°C | FTIR, HRMS |
| 3 | Final purification | Column chromatography (silica gel) | HPLC, <sup>13</sup>C NMR |
Q. How is the compound characterized to confirm its structure?
Structural validation relies on:
- Spectroscopic techniques : NMR for functional group analysis (e.g., carbonyl at ~170 ppm in <sup>13</sup>C NMR) and HRMS for molecular weight confirmation .
- Chromatography : HPLC (>95% purity threshold) and TLC to monitor reaction progress .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Design of Experiments (DoE) is critical. For example, varying solvent polarity (DMF vs. THF) and catalyst loading (5–20 mol%) can identify optimal conditions .
- Flow chemistry improves reproducibility and reduces side reactions by maintaining precise temperature/pressure control during intermediate steps .
Q. What strategies resolve contradictions between computational models and experimental spectral data?
- X-ray crystallography (using SHELXL ) provides definitive structural data. For example, discrepancies in carbonyl bond lengths from DFT calculations can be resolved via single-crystal analysis .
- Dynamic NMR at variable temperatures clarifies conformational flexibility in solution vs. solid-state structures .
Q. How can biological activity be systematically evaluated?
- Enzyme inhibition assays : Target-specific assays (e.g., factor Xa inhibition ) with IC50 determination.
- Cell-based models : Use cancer cell lines (e.g., MCF-7) for cytotoxicity profiling, supported by flow cytometry to assess apoptosis .
Table 2: Biological Activity Profiling Framework
| Assay Type | Target/Model | Key Metrics | Reference Method |
|---|---|---|---|
| Enzymatic | Factor Xa | IC50, Ki | Fluorogenic substrates |
| Cellular | MCF-7 cells | EC50, apoptosis markers | Flow cytometry |
Q. What computational tools predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with proteins like factor Xa. For example, trifluoromethyl groups may enhance hydrophobic binding in active sites .
Methodological Challenges & Solutions
Q. How to address low solubility in bioactivity assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrophilic groups (e.g., sulfonate) to the hydrazinecarbothioamide moiety .
Q. What crystallographic challenges arise with this compound?
- Twinned crystals are common due to flexible thiazole-pyrazole linkages. SHELXD (for phase problem solving) and TWINLAW (for twin law identification) are essential .
- High-resolution data collection (synchrotron sources) improves refinement accuracy for trifluoromethyl groups, which exhibit high thermal motion .
Q. How to design SAR studies for this compound?
- Structural analogs : Modify the pyrazole’s 3-methyl group or thiazole’s phenyl substituents (Table 3).
- Activity cliffs : Use Free-Wilson analysis to quantify contributions of substituents to potency .
Table 3: SAR Design Template
| Modification Site | Example Substituent | Biological Impact |
|---|---|---|
| Pyrazole (C3) | -CF3 → -Cl | Increased enzyme selectivity |
| Thiazole (C4) | Phenyl → Thiophene | Enhanced membrane permeability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
